REACTION_CXSMILES
|
[CH3:1][C:2](=[CH:4][CH3:5])[CH3:3].[CH2:6]([OH:9])[CH:7]=[CH2:8]>O>[CH3:1][C:2]([O:9][CH2:6][CH:7]=[CH2:8])([CH2:4][CH3:5])[CH3:3]
|
Name
|
|
Quantity
|
100 g
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a magnetic follower
|
Type
|
CUSTOM
|
Details
|
fitted with a stopper
|
Type
|
CUSTOM
|
Details
|
with an exit tube leading from the gas space to a Drechsel bottle
|
Type
|
CUSTOM
|
Details
|
The flask was purged with nitrogen
|
Type
|
CUSTOM
|
Details
|
placed in a water bath at 30° C. on a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
The contents of the flask were maintained at this temperature for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
After washing 5 times with deionised water
|
Type
|
CUSTOM
|
Details
|
each time at an approximately 1:1 ratio by volume, in order to remove the bulk of the unreacted allyl alcohol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resulting organic layer was dried over anhydrous sodium carbonate
|
Type
|
DISTILLATION
|
Details
|
the ether was purified by distillation
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(CC)OCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |